4-Hydroxy-3-methoxyphenyl-2-nitropropene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-nitro-1-propenyl)phenol typically involves the nitration of 2-methoxy-4-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at controlled temperatures to ensure the selective nitration of the propenyl group.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(2-nitro-1-propenyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-nitro-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-Methoxy-4-(2-nitro-1-propenyl)phenol is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antibacterial properties and potential use in antimicrobial formulations.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The nitro group plays a crucial role in its antibacterial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, known for its antimicrobial properties.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, widely used in dentistry and as a flavoring agent.
Uniqueness
2-Methoxy-4-(2-nitro-1-propenyl)phenol is unique due to its nitro group, which enhances its antibacterial activity compared to similar compounds like isoeugenol and eugenol .
Properties
IUPAC Name |
2-methoxy-4-(2-nitroprop-1-enyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWTEUMNRJFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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